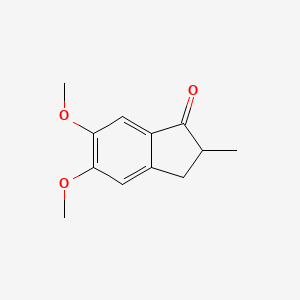

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-7-4-8-5-10(14-2)11(15-3)6-9(8)12(7)13/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWBHZSJKUMHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446822 | |

| Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4191-17-7 | |

| Record name | 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 1-Indanone Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The 1-indanone scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of 1-indanone derivatives, intended for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the significant antiviral, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties of these compounds. This guide will elucidate the underlying mechanisms of action, present detailed experimental protocols for activity assessment, and offer a critical analysis of structure-activity relationships, supported by a comprehensive review of current scientific literature.

Introduction: The Chemical Versatility and Pharmacological Significance of the 1-Indanone Core

The 1-indanone nucleus, a bicyclic ketone, is a key building block in the synthesis of numerous therapeutic agents.[1] Its rigid, fused-ring system provides a well-defined three-dimensional structure that can be strategically functionalized to interact with a variety of biological targets with high affinity and selectivity. The inherent reactivity of the ketone and the adjacent methylene group allows for diverse chemical modifications, leading to a wide range of derivatives with distinct pharmacological profiles.[2] One of the most prominent examples of a clinically successful 1-indanone derivative is Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[1] This success has spurred significant interest in exploring the broader therapeutic potential of the 1-indanone scaffold.

This guide will systematically explore the key biological activities of 1-indanone derivatives, providing both the theoretical framework and practical methodologies for their investigation.

Antiviral Activity of 1-Indanone Derivatives

Recent research has highlighted the potential of 1-indanone derivatives as a promising class of antiviral agents. While much of the current data focuses on their efficacy against plant viruses, the underlying mechanisms of inducing host immune responses suggest a potential avenue for broader antiviral applications.

Mechanism of Action: Inducing Host Resistance

Studies on plant viruses, such as cucumber mosaic virus (CMV), tomato spotted wilt virus (TSWV), and pepper mild mottle virus (PMMoV), have shown that certain 1-indanone derivatives can confer protection by activating the host's innate immune system.[3] This is a distinct mechanism from directly targeting viral enzymes or replication processes.

While the specific mechanisms of 1-indanone derivatives against human viruses are not yet well-elucidated in the available literature, the general principles of antiviral drug action provide a framework for future investigation.[4][5] These mechanisms typically involve the inhibition of viral entry, replication, or release from host cells.[6][7]

Experimental Protocol: In Vitro Antiviral Activity Assessment

A common method to assess the antiviral activity of novel compounds is the Cytopathic Effect (CPE) inhibition assay.

Principle: This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in a 96-well microtiter plate at a density that will form a confluent monolayer after 24 hours of incubation.

-

Compound Preparation: Prepare a series of dilutions of the 1-indanone derivative in cell culture medium.

-

Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and add the diluted compounds to the wells. Subsequently, infect the cells with a known titer of the virus. Include positive (virus-infected, untreated cells) and negative (uninfected, untreated cells) controls.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period sufficient for the virus to cause significant CPE in the positive control wells (typically 2-5 days).

-

Quantification of CPE: The CPE can be quantified using various methods, such as staining the remaining viable cells with crystal violet. The absorbance is then read using a microplate reader.

-

Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the 50% effective concentration (EC50), which is the concentration of the compound that inhibits CPE by 50%.

| Derivative | Virus | EC50 (mg L⁻¹) | Reference |

| Compound 27 | PMMoV | 140.5 | [3] |

| Ningnanmycin (Control) | PMMoV | 245.6 | [3] |

Anti-inflammatory Properties of 1-Indanone Derivatives

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. 1-Indanone derivatives have demonstrated significant anti-inflammatory potential.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of 1-indanone derivatives are believed to be mediated through the inhibition of key inflammatory pathways and enzymes. Molecular docking studies have suggested that these compounds can bind to and inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2) and tumor necrosis factor-alpha (TNF-α), which are crucial mediators of the inflammatory response.

Experimental Protocol: In Vivo Anti-inflammatory Activity Assessment using Carrageenan-Induced Paw Edema

This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of new compounds.[8]

Principle: Injection of carrageenan into the paw of a rodent induces an acute inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

-

Animal Model: Use adult male Wistar rats or Swiss albino mice, acclimatized to the laboratory conditions.

-

Compound Administration: Administer the 1-indanone derivative orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group should receive the vehicle only, and a standard drug group should receive a known anti-inflammatory agent (e.g., Indomethacin).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.[8]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[9]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume/thickness in the control group and Vt is the average paw volume/thickness in the treated group.

Anticancer Potential of 1-Indanone Derivatives

The 1-indanone scaffold has emerged as a promising framework for the development of novel anticancer agents with diverse mechanisms of action.

Mechanisms of Anticancer Activity

1-Indanone derivatives have been shown to exert their anticancer effects through multiple pathways:

-

Inhibition of Tubulin Polymerization: Some derivatives act as microtubule-destabilizing agents, similar to other successful anticancer drugs.[10][11] By inhibiting the polymerization of tubulin into microtubules, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

-

Cell Cycle Arrest and Apoptosis Induction: Many 1-indanone derivatives have been shown to induce cell cycle arrest, predominantly at the G2/M checkpoint, preventing cancer cells from progressing through mitosis.[12] This is often followed by the induction of apoptosis (programmed cell death).

-

Anti-angiogenic Effects: Certain derivatives can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis. This is achieved by inhibiting key signaling molecules such as Vascular Endothelial Growth Factor Receptors (VEGF-R1 and VEGF-R2) and Hypoxia-Inducible Factor-alpha (HIF-α).

-

Modulation of Signaling Pathways: The NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation, has been identified as a target for some 1-indanone derivatives.[12]

Experimental Protocol: In Vivo Anticancer Activity using Ehrlich Ascites Carcinoma (EAC) Model

The EAC model is a valuable tool for the in vivo screening of potential anticancer agents.[13]

Principle: EAC cells, when injected into the peritoneal cavity of mice, proliferate rapidly, causing the accumulation of ascitic fluid and eventually leading to the death of the animal. The efficacy of a test compound is determined by its ability to inhibit tumor growth and increase the lifespan of the tumor-bearing mice.

Step-by-Step Methodology:

-

EAC Cell Propagation: Maintain EAC cells by serial intraperitoneal transplantation in Swiss albino mice.[14]

-

Tumor Inoculation: Inoculate a specific number of viable EAC cells (e.g., 1 x 10^6 cells) intraperitoneally into a group of healthy mice.[14]

-

Treatment: After 24 hours of tumor inoculation, start the treatment with the 1-indanone derivative at different doses, administered daily for a specified period (e.g., 9-10 days). A control group receives the vehicle, and a standard drug group receives a known anticancer drug (e.g., 5-Fluorouracil).

-

Monitoring and Data Collection: Monitor the animals for changes in body weight, tumor volume (by measuring abdominal circumference), and survival time.

-

Evaluation of Anticancer Activity: After the treatment period, sacrifice a subset of animals to collect ascitic fluid and determine the viable tumor cell count. The anticancer activity can be assessed by:

-

Tumor Growth Inhibition: Calculate the percentage of tumor growth inhibition.

-

Increase in Lifespan: Calculate the percentage increase in lifespan (% ILS) of treated animals compared to the control group.

-

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | HT-29 (Colon) | 0.41 ± 0.19 | [12] |

| ITH-6 | COLO 205 (Colon) | 0.85 ± 0.23 | [12] |

| ITH-6 | KM 12 (Colon) | 1.23 ± 0.31 | [12] |

| 2-benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [15] |

| Spiroisoxazoline derivative (9f) | MCF-7 (Breast) | 0.03 ± 0.01 | [16] |

Neuroprotective Effects of 1-Indanone Derivatives

The 1-indanone scaffold is a cornerstone in the development of drugs for neurodegenerative diseases, with Donepezil being a prime example.[1] Research continues to uncover new derivatives with promising neuroprotective properties.

Mechanisms of Neuroprotection

1-Indanone derivatives exhibit neuroprotective effects through several mechanisms:

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial in Alzheimer's disease.[17]

-

Inhibition of Amyloid-β Aggregation: Some derivatives can inhibit the self-assembly of amyloid-beta (Aβ) peptides into toxic oligomers and fibrils, a key pathological hallmark of Alzheimer's disease.[17]

-

Binding to α-Synuclein Aggregates: Certain 1-indanone derivatives have shown high affinity and selectivity for α-synuclein fibrils, which are the main component of Lewy bodies in Parkinson's disease and other synucleinopathies.[18] This suggests their potential as both diagnostic imaging agents and therapeutic candidates.

| Derivative | Target | Binding Affinity (Kd, nM) | Reference |

| Compound 8 | α-synuclein fibrils | 9.0 | [18] |

| Compound 32 | α-synuclein fibrils | 18.8 | [18] |

| Derivative | Target | IC50 (nM) | Reference |

| Compound 9 | AChE | 14.8 | [17] |

| Compound 14 | AChE | 18.6 | [17] |

Antimicrobial Activity of 1-Indanone Derivatives

1-Indanone derivatives have also been investigated for their activity against a range of microbial pathogens.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the 1-indanone derivative in a 96-well microtiter plate containing the broth.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

| Derivative | Microorganism | MIC (µM) | Reference |

| Compound A5 | S. aureus | 15.625 | [19] |

| Compound D2 | S. aureus | 15.625 | [19] |

Conclusion and Future Directions

The 1-indanone scaffold continues to be a highly valuable and versatile platform in drug discovery. The diverse biological activities, ranging from antiviral and anti-inflammatory to anticancer and neuroprotective, underscore the significant therapeutic potential of this class of compounds. The ability to readily modify the 1-indanone core allows for the fine-tuning of pharmacological properties and the development of derivatives with enhanced potency and selectivity.

Future research should focus on elucidating the precise molecular mechanisms of action, particularly for antiviral activity against human pathogens. Further exploration of structure-activity relationships, aided by computational modeling and in silico screening, will be instrumental in designing the next generation of 1-indanone-based therapeutics. The development of more potent and selective derivatives with favorable pharmacokinetic and safety profiles will be crucial for their successful translation into clinical practice.

References

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

- Sarees, P. M., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 579-586.

- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115-121). Humana Press.

- Fehrenbacher, J. C., Varga, M. R., & Basbaum, A. I. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4.

- Xie, B., et al. (2023).

- Das, S., & Dutta, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(43), 8431-8451.

- Al-Warhi, T., et al. (2022). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anti-cancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1969-1984.

- Lan, S., et al. (2023). Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus. Pest management science, 79(5), 2005–2015.

- Rajesh, V., & Perumal, P. T. (2018).

- Yilmaz, I., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46898-46917.

- Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European journal of medicinal chemistry, 138, 1059–1074.

- Khan, I., et al. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers in Oncology, 12, 941508.

- Abdel-Hamid, M. M., & El-bakry, A. M. (2021). Evaluation of anti-tumor activity of metformin against Ehrlich ascites carcinoma in Swiss albino mice. Journal of Taibah University Medical Sciences, 16(6), 875-883.

- Yilmaz, I., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS omega, 7(50), 46898–46917.

- Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17.

- Ullah, F., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9624.

- Negi, A. S., et al. (2015). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Bioorganic & medicinal chemistry letters, 25(21), 4828–4832.

- Siddappa, P., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1059-1074.

- Al-Otaibi, A. M., et al. (2023). Antitumor Activity of Selenium in Ehrlich Ascites Carcinoma Bearing Mice. Egyptian Journal of Chemistry, 66(10), 305-313.

- Li, W., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. Bioorganic & medicinal chemistry letters, 24(3), 847–852.

- LaPoint, K. M. (2022). Mechanisms of action of antiviral drugs. Salem Press Encyclopedia of Health.

- Chanda, D., et al. (2015). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 11, 483–515.

- Ali, H. F., et al. (2023). Induction of Ehrlich solid tumor. A: mouse bearing Ehrlich ascites carcinoma (EAC). B.

- Khan, I., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochimica et biophysica acta. General subjects, 1863(5), 847–855.

- Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug discovery today, 29(8), 104063.

-

Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]

- Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17.

- Rajamanickam, V., et al. (2023). Assessment of the Anticancer Activity of Aegle marmelos Leaf Extracts Against Ehrlich's Ascites Carcinoma (EAC) Cell Line in S. bioRxiv.

- Chanda, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483-515.

- Kumar, A., et al. (2022).

Sources

- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of action of antiviral drugs | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]

- 7. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 9. inotiv.com [inotiv.com]

- 10. researchgate.net [researchgate.net]

- 11. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Subcutaneous Ehrlich Ascites Carcinoma mice model for studying cancer-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Pharmacological Profile of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Privileged Indanone Scaffold

The indanone core is a recurring structural motif in a multitude of biologically active compounds, solidifying its status as a "privileged scaffold" in medicinal chemistry.[1][2] This bicyclic ketone, consisting of a benzene ring fused to a cyclopentanone ring, serves as a versatile template for the design and synthesis of novel therapeutic agents.[3] Derivatives of the indanone framework have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[4] Notably, the indanone moiety is a key structural feature of Donepezil, a leading acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease.[1] This underscores the significant potential of indanone derivatives in the development of drugs targeting the central nervous system. This technical guide provides an in-depth exploration of the pharmacological profile of a specific derivative, 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one, building upon the well-established properties of its parent scaffold and analyzing the influence of its unique substitution pattern.

Chemical Properties and Synthesis

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While extensive experimental data for this specific compound is not publicly available, its properties can be predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₃ | Calculated |

| Molecular Weight | 206.24 g/mol | Calculated |

| XLogP3 | 1.9 | Predicted |

| Hydrogen Bond Donor Count | 0 | Predicted |

| Hydrogen Bond Acceptor Count | 3 | Predicted |

| Rotatable Bond Count | 2 | Predicted |

Table 1: Predicted Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of 2-substituted 1-indanones can be efficiently achieved through an intramolecular Friedel-Crafts reaction. A detailed and reliable protocol for the preparation of this compound has been established, utilizing a catalytic intramolecular Friedel-Crafts reaction of a benzyl Meldrum's acid derivative. This method offers an expedient and efficient route to 2-substituted 1-indanones, overcoming some of the challenges associated with traditional Friedel-Crafts acylation.

Experimental Protocol: Catalytic Intramolecular Friedel-Crafts Reaction

This protocol is adapted from a peer-reviewed, validated procedure.

Step 1: Preparation of the Benzyl Meldrum's Acid Derivative

The synthesis begins with the appropriate benzyl Meldrum's acid derivative, which serves as the cyclization precursor. The preparation of this starting material is a critical step that influences the overall yield and purity of the final product.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Reaction Setup: To a solution of the benzyl Meldrum's acid derivative in a suitable anhydrous solvent (e.g., dichloromethane), add a catalytic amount of a Lewis acid (e.g., scandium triflate).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified duration, typically monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, the reaction is quenched with an appropriate aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Design:

-

Choice of Lewis Acid: The use of a catalytic amount of a mild Lewis acid like scandium triflate is crucial for achieving high yields and minimizing side reactions, which can be prevalent with stoichiometric amounts of stronger Lewis acids.

-

Anhydrous Conditions: The strict exclusion of moisture is essential to prevent the deactivation of the Lewis acid catalyst and to avoid unwanted side reactions.

-

Meldrum's Acid as an Acylating Agent: The use of Meldrum's acid as an acylating agent provides a more reactive and versatile precursor compared to traditional carboxylic acids or acid chlorides, facilitating the cyclization under milder conditions.

Pharmacological Profile of the Indanone Scaffold

The pharmacological activities of indanone derivatives are diverse and well-documented, providing a strong foundation for predicting the potential therapeutic applications of this compound.

Acetylcholinesterase (AChE) Inhibition and Neuroprotection

A significant body of research has focused on indanone derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE increases the levels of acetylcholine in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease.[1] The drug Donepezil, which features a substituted indanone core, is a potent and selective AChE inhibitor.[1] Structure-activity relationship (SAR) studies have revealed that the indanone moiety plays a crucial role in binding to the active site of the AChE enzyme.[3]

Anti-inflammatory Activity

Indanone derivatives have also demonstrated significant anti-inflammatory properties.[4] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and the suppression of inflammatory signaling pathways.[5][6] For instance, certain 2-benzylidene-1-indanone derivatives have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[7] The anti-inflammatory potential of the indanone scaffold makes it an attractive starting point for the development of novel treatments for inflammatory disorders.

Other Biological Activities

Beyond their neuroprotective and anti-inflammatory effects, indanone derivatives have been investigated for a range of other biological activities, including:

-

Anticancer Activity: Some indanones exhibit cytotoxic effects against various cancer cell lines.[5]

-

Antimicrobial and Antiviral Activity: The indanone scaffold has been incorporated into molecules with activity against various pathogens.[4]

-

Antidiabetic Properties: Certain indanone derivatives have shown potential in modulating glucose uptake.[8]

Structure-Activity Relationship (SAR) and the Role of the 2-Methyl Group

The biological activity of indanone derivatives is highly dependent on the nature and position of substituents on the indanone core. The introduction of a methyl group at the 2-position of the 5,6-dimethoxy-1-indanone scaffold is expected to have a significant impact on its pharmacological profile.

Influence of 2-Alkylation:

-

Steric Effects: The methyl group at the 2-position introduces steric bulk in the vicinity of the carbonyl group. This can influence how the molecule interacts with the binding pockets of target enzymes. For instance, in the context of AChE inhibition, the size and orientation of the 2-substituent can affect the molecule's fit within the active site gorge.

-

Electronic Effects: While a methyl group is generally considered to be weakly electron-donating, its presence can subtly alter the electron density of the carbonyl group, which may impact its reactivity and ability to form hydrogen bonds with biological targets.

-

Conformational Rigidity: The presence of a substituent at the 2-position can influence the conformation of the five-membered ring, potentially locking the molecule into a more or less favorable orientation for binding to a specific target.

Based on the available literature on 2-substituted indanones, the introduction of a small alkyl group like methyl at the 2-position can be a critical modification. While large, bulky substituents at this position can sometimes lead to a decrease in activity due to steric hindrance, a methyl group is less likely to cause such a dramatic effect and could potentially enhance binding affinity by occupying a small hydrophobic pocket within the target's active site.

Predicted Pharmacological Profile of this compound

In the absence of direct experimental data, a scientifically grounded prediction of the pharmacological profile of this compound can be formulated based on the extensive research on its parent scaffold and related derivatives.

-

Potential as an Acetylcholinesterase Inhibitor: Given that the 5,6-dimethoxy-1-indanone core is a key component of potent AChE inhibitors, it is highly probable that the 2-methyl derivative will also exhibit some level of AChE inhibitory activity. The methyl group may serve to fine-tune the binding affinity and selectivity of the molecule.

-

Likely Anti-inflammatory Properties: The indanone scaffold is a known anti-inflammatory pharmacophore. The 5,6-dimethoxy substitution pattern, coupled with the 2-methyl group, may lead to a compound with significant anti-inflammatory potential, possibly through the modulation of inflammatory pathways.

-

Favorable Drug-like Properties: The predicted physicochemical properties of the molecule, such as its moderate lipophilicity (XLogP3 ≈ 1.9), suggest that it is likely to have good oral bioavailability and the potential to cross the blood-brain barrier, which is a critical attribute for centrally acting agents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically rich class of indanone derivatives. Its synthesis is achievable through established and efficient chemical methods. Based on a comprehensive analysis of the structure-activity relationships of related compounds, it is reasonable to hypothesize that this compound possesses a favorable pharmacological profile, with potential applications in the treatment of neurodegenerative diseases and inflammatory conditions.

To validate these predictions, further experimental investigation is imperative. This should include in vitro assays to determine its inhibitory activity against key enzymes such as acetylcholinesterase and cyclooxygenases, as well as cell-based assays to evaluate its effects on inflammatory cytokine production. Subsequent in vivo studies in relevant animal models would be necessary to establish its efficacy, pharmacokinetic profile, and safety. The exploration of this and other novel 2-alkylated indanone derivatives could pave the way for the discovery of new and improved therapeutic agents.

References

- Giles, D., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- Dastmalchi, S., et al. (2021). Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents. Bioorganic & Medicinal Chemistry, 33, 115960.

- Patil, S. A., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 863-877.

- Alhumaydhi, F. A., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Scientific Reports, 14(1), 9342.

- Liao, X., et al. (2026). Synthesis and biological evaluation, network pharmacology, and molecular docking of 2-benzylidene-1-indanone derivatives as antitumor agents. Molecules, In Press.

- Li, Y., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. International Journal of Molecular Sciences, 24(5), 4597.

-

ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

- Alhumaydhi, F. A., et al. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. BMC Complementary Medicine and Therapies, 24(1), 134.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 8. scbt.com [scbt.com]

Methodological & Application

Synthesis of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one: A Detailed Guide for Pharmaceutical Research

Introduction: The Significance of a Key Pharmaceutical Intermediate

5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one is a crucial building block in the synthesis of several pharmacologically active compounds. Its most notable application is as a key intermediate in the industrial-scale production of Donepezil, a widely used medication for the treatment of Alzheimer's disease.[1] The structural motif of the indanone core is prevalent in a variety of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest to researchers in medicinal chemistry and drug development.[2] This guide provides a comprehensive overview of a modern and reliable synthetic protocol, delves into the mechanistic underpinnings of the key chemical transformations, and offers insights into alternative synthetic strategies.

Strategic Approach: Catalytic Intramolecular Friedel-Crafts Acylation

The construction of the indanone ring system is most classically achieved through an intramolecular Friedel-Crafts acylation.[3] This powerful carbon-carbon bond-forming reaction involves the cyclization of an aromatic compound bearing an acylating functional group.[4] While traditional methods often rely on stoichiometric amounts of strong Lewis acids with 3-arylpropanoic acids or their acyl chlorides, this guide will focus on a more contemporary and efficient approach.[5] This modern protocol utilizes a Meldrum's acid derivative as the acylating precursor, which allows for a catalytic and highly regioselective intramolecular Friedel-Crafts acylation. The use of Meldrum's acid derivatives offers several advantages, including milder reaction conditions and an expedient route to 2-substituted 1-indanones.[5][6]

The overall synthetic strategy is a three-step process commencing from commercially available reagents, as depicted in the workflow below.

Caption: Overall synthetic workflow for the target indanone.

Mechanistic Insight: The Friedel-Crafts Acylation

The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation. This reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, in this case, generated from trimethylsilyl trifluoromethanesulfonate (TMSOTf), activates the Meldrum's acid derivative, facilitating the formation of a highly reactive acylium ion intermediate. The electron-rich dimethoxy-substituted benzene ring then acts as a nucleophile, attacking the electrophilic acylium ion. This intramolecular attack leads to the formation of a new carbon-carbon bond and a cyclic intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of this intermediate, which restores the aromaticity of the ring and yields the stable 1-indanone product. A key advantage of using the Meldrum's acid precursor is that it circumvents the often harsh conditions required when starting from carboxylic acids or acyl chlorides.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of this compound, adapted from a verified procedure.[5]

Part 1: Synthesis of 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (1)

This initial step involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and Meldrum's acid, followed by an in-situ reduction.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |

| 3,4-Dimethoxybenzaldehyde | 166.17 | 20.0 | 120 | 1.0 |

| Meldrum's Acid | 144.12 | 17.7 | 123 | 1.0 |

| Sodium Triacetoxyborohydride | 211.94 | 52.1 | 246 | 2.0 |

| Piperidine | 85.15 | 1.05 | 12.3 | 0.1 |

| Acetic Acid | 60.05 | 0.74 | 12.3 | 0.1 |

| Ethanol | - | 250 mL | - | - |

| Dichloromethane | - | As needed | - | - |

| Sat. aq. NH₄Cl | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

| Magnesium Sulfate (anhyd.) | - | 20 g | - | - |

Procedure:

-

To an oven-dried 1-L two-necked round-bottomed flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzaldehyde (20.0 g, 120 mmol), Meldrum's acid (17.7 g, 123 mmol), and ethanol (250 mL).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Sequentially add piperidine (1.2 mL, 12.3 mmol) and acetic acid (0.7 mL, 12.3 mmol) via syringe. Continue stirring at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (52.1 g, 246 mmol) in four equal portions at 30-minute intervals. A strong evolution of hydrogen gas may be observed.

-

Stir the reaction mixture for an additional 60 minutes at room temperature.

-

Cool the flask in an ice bath and quench the reaction by the slow addition of saturated ammonium chloride solution (60 mL).

-

Transfer the mixture to a 1-L separatory funnel. Rinse the flask with dichloromethane (3 x 80 mL) and add the rinsings to the separatory funnel. Add additional saturated ammonium chloride (3 x 80 mL) and deionized water (50 mL) to facilitate layer separation.

-

Separate the layers and extract the aqueous phase with dichloromethane (2 x 150 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (20 g), filter, and concentrate under reduced pressure to yield the crude product.

Part 2: Synthesis of 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione (2)

This step introduces the methyl group at the C2 position of the final indanone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |

| 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (1) | 294.31 | 21.9 | 74.5 | 1.0 |

| Potassium Carbonate | 138.21 | 15.4 | 112 | 1.5 |

| Iodomethane | 141.94 | 21.1 g (9.3 mL) | 149 | 2.0 |

| N,N-Dimethylformamide (DMF) | - | 74 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Magnesium Sulfate (anhyd.) | - | 20 g | - | - |

Procedure:

-

In an oven-dried 500-mL three-necked round-bottomed flask, combine the crude product from Part 1 (21.9 g, 74.5 mmol) and potassium carbonate (15.4 g, 112 mmol).

-

Add freshly distilled N,N-dimethylformamide (74 mL) and stir until the reactants dissolve.

-

Add iodomethane (9.3 mL, 149 mmol) dropwise to the reaction mixture over a period of time.

-

Stir the mixture at room temperature for 1 hour.

-

Transfer the reaction mixture to a 2-L separatory funnel using deionized water (2 x 50 mL) and ethyl acetate (3 x 100 mL).

-

Separate the layers and extract the aqueous phase with a 10% solution of dichloromethane in hexanes (3 x 150 mL).

-

Combine the organic layers and wash with water (200 mL) and then brine (200 mL).

-

Dry the organic phase over anhydrous magnesium sulfate (20 g), filter, and concentrate by rotary evaporation.

-

The crude product can be purified by recrystallization from methanol to yield pale yellow crystals (expected yield ~88%).[5]

Part 3: Synthesis of this compound (3)

This is the final cyclization step to form the target indanone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Equiv. |

| 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione (2) | 308.34 | 12.0 | 38.9 | 1.0 |

| Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | 222.26 | 0.86 g (0.7 mL) | 3.89 | 0.1 |

| Nitromethane | - | 390 mL | - | - |

| Saturated Ammonium Chloride Solution | - | 10 mL | - | - |

| Dichloromethane | - | As needed | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Deionized Water | - | As needed | - | - |

Procedure:

-

Charge an oven-dried 1-L three-necked round-bottomed flask with the methylated precursor (2) (12.0 g, 38.9 mmol).

-

Add freshly distilled nitromethane (390 mL) to the flask.

-

Heat the mixture to reflux (approximately 100 °C).

-

Once refluxing, add TMSOTf (0.7 mL, 3.89 mmol) via an addition funnel.

-

Continue to reflux for 60 minutes.

-

Allow the reaction mixture to cool for 15 minutes before placing it in an ice bath.

-

After stirring for 5 minutes in the ice bath, add saturated ammonium chloride solution (10 mL).

-

Stir for an additional 15 minutes, then transfer the mixture to a 1-L round-bottom flask with dichloromethane (100 mL) and concentrate by rotary evaporation.

-

Transfer the resulting crude product to a 2-L separatory funnel using deionized water (2 x 50 mL) and ethyl acetate (3 x 100 mL) for workup as described in the previous steps.

-

The final product can be purified by recrystallization to yield the target compound, this compound. The use of nitromethane as a solvent provides excellent regioselectivity, minimizing the formation of the 6,7-dimethoxy regioisomer.[5]

Alternative Synthetic Routes

While the Meldrum's acid approach is highly effective, it is valuable for researchers to be aware of alternative synthetic pathways. A common alternative involves the intramolecular Friedel-Crafts cyclization of 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid or its corresponding acyl chloride. This method typically requires a strong acid catalyst such as polyphosphoric acid or a Lewis acid like aluminum chloride. Another reported industrial process begins with 3-chloro-3',4'-dimethoxypropiophenone, which undergoes cyclization in the presence of an acid.[7] These alternative routes may offer advantages in terms of starting material cost or scalability, but can sometimes lead to lower yields or the formation of undesired byproducts.

Conclusion

The synthesis of this compound is a critical process for the production of important pharmaceuticals. The detailed protocol presented here, utilizing a catalytic intramolecular Friedel-Crafts acylation of a benzyl Meldrum's acid derivative, represents a modern, efficient, and high-yielding approach. By understanding the underlying chemical principles and the detailed experimental steps, researchers and drug development professionals can confidently and reliably produce this valuable intermediate for their ongoing research and development efforts.

References

- Organic Syntheses Procedure. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available from: orgsyn.org/demo.aspx?prep=v90p0015.

- A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. (2021). UiTM Institutional Repository.

-

An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. Available from: .

-

Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Available from: .

-

Barabanov, M. A., et al. (2024). Synthesis of D,L-2-Amino-3-(3,4-dihydroxyphenyl)propanoic Acid. Request PDF. Available from: .

- Fillion, E., & Fishlock, D. (2003). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. Organic Letters, 5(23), 4441–4444. Available from: pubs.acs.org/doi/10.1021/ol035654d.

- Process method for preparing 5,6-dimethoxy-1, 2-indandione. (2020). Google Patents. Available from: patents.google.

-

Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. (n.d.). National Institutes of Health. Available from: .

- Process for the preparation of Meldrum's acid. (1986). Google Patents. Available from: patents.google.

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. Available from: .

- Preparation of methyldopa by hydrolyzing alpha-methyl-(3,4-dimethoxyphenyl)-alpha-aminopropionitrile by two-step hydrolysis method. (2012). Google Patents. Available from: patents.google.

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC - NIH. Available from: .

-

Friedel-Crafts Acylation. (n.d.). Chemistry Steps. Available from: .

-

Synthesis of neoflavonoids: 4-(4'-methoxyphenyl)-3,4-dihydrocoumarins. (2002). SciELO. Available from: .

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Available from: .

-

meldrum's acid. (n.d.). Organic Syntheses Procedure. Available from: .

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Available from: .

- Total Syntheses of Cyclomarin and Metamarin Natural Products. (2024). The DeRisi Lab. Available from: derisilab.ucsf.edu/wp-content/uploads/2024/11/acs.joc_.4c01740.pdf.

-

Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2017). SciELO. Available from: .

- Friedel–Crafts reaction. (n.d.). Wikipedia. Available from: en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction.

-

Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. Available from: .

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 7. Uses and Synthesis of Meldrum’s acid_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one in Drug Discovery and Development

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental applications of 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one. This versatile indanone derivative serves as a crucial building block in the synthesis of various biologically active molecules, most notably as a precursor to Donepezil analogues and other compounds with potential therapeutic applications. These protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Indanone Scaffold

The 1-indanone core is a privileged scaffold in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties. The specific compound, this compound, is of particular interest due to its role as a key intermediate in the synthesis of acetylcholinesterase (AChE) inhibitors, a class of drugs used in the management of Alzheimer's disease.[1] The methoxy groups on the aromatic ring and the methyl group at the 2-position are critical for modulating the electronic and steric properties of the molecule, influencing its reactivity and the biological activity of its derivatives.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount before its use in any experimental setting.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| IUPAC Name | 5,6-dimethoxy-2-methyl-2,3-dihydroinden-1-one | [2] |

| CAS Number | 4191-17-7 | [2] |

| Appearance | Pale yellow crystals | [3] |

Synthesis of this compound

A reliable and scalable synthesis is the first step in utilizing this key intermediate. The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for robust and reproducible synthetic methods.[3]

Synthetic Workflow

Sources

Application Notes and Protocols for In Vitro Evaluation of Indenone Compound Activity

Introduction:

The indenone scaffold, a bicyclic aromatic ketone, represents a privileged structure in medicinal chemistry due to its presence in a multitude of biologically active molecules.[1][2] Derivatives of 1-indanone have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3] This diverse bioactivity makes indenone-based compounds a fertile ground for drug discovery and development. Key to unlocking their therapeutic potential is a systematic and robust in vitro evaluation strategy to determine their efficacy, elucidate their mechanism of action, and identify the most promising lead candidates.

This guide provides a comprehensive overview of key in vitro assays for characterizing the biological activity of novel indenone compounds. Designed for researchers, scientists, and drug development professionals, these notes move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will cover a tiered approach, from initial cytotoxicity screening to detailed mechanistic studies, providing field-proven insights and step-by-step protocols for immediate application.

Section 1: Anticancer Activity Assays

The evaluation of indenone compounds as potential anticancer agents is a primary focus of research.[3][4] Many derivatives have been shown to inhibit cancer cell growth, induce programmed cell death (apoptosis), and interfere with critical cellular processes like cell division.[1][3] The following assays provide a structured workflow to screen for and characterize this activity.

Primary Screening: Cytotoxicity and Cell Viability Assays

The foundational step in assessing anticancer potential is to determine a compound's ability to reduce the viability or proliferation of cancer cells. Colorimetric assays that measure metabolic activity are a rapid, high-throughput method for this initial screening.

Scientific Rationale:

Metabolically active, viable cells possess mitochondrial dehydrogenases that cleave tetrazolium salts into colored formazan products. The amount of formazan produced is directly proportional to the number of viable cells. We will focus on the WST-1 assay, which is often more sensitive than traditional MTT or XTT assays and involves a single reagent addition step without the need for solubilization.[5] For orthogonal validation, the Crystal Violet (CV) assay, which stains total cellular protein, can be used to measure cell number directly.

Caption: High-level workflow for WST-1 cell viability assay.

Protocol 1: WST-1 Assay for Cell Viability

-

Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The intensity of the resulting color, measured spectrophotometrically, correlates with the number of living cells.

-

Materials:

-

Selected cancer cell line(s) (e.g., MCF-7, HT-29, A549)[4][6][7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

Indenone compound stock solution (in DMSO)

-

WST-1 reagent (e.g., from Roche or similar supplier)

-

Microplate reader capable of measuring absorbance at ~450 nm

-

-

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (see Table 1) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indenone compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate for 1-4 hours at 37°C. The optimal incubation time depends on the cell type and density and should be determined empirically.

-

Measurement: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of ~650 nm to correct for background.

-

-

Data Analysis & Interpretation:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

-

Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.[3]

-

Table 1: Recommended Seeding Densities for Common Cancer Cell Lines

| Cell Line | Cancer Type | Seeding Density (cells/well) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |

| HT-29 | Colorectal Adenocarcinoma | 7,000 - 15,000 |

| HeLa | Cervical Carcinoma | 3,000 - 8,000 |

| A549 | Lung Carcinoma | 4,000 - 10,000 |

| PC3 | Prostate Cancer | 5,000 - 12,000 |

Note: These are starting recommendations. Optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.

Elucidating the Mechanism of Cell Death: Apoptosis Assays

If an indenone compound demonstrates significant cytotoxicity, the next logical step is to determine if it induces apoptosis, a form of programmed cell death. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8]

Scientific Rationale:

Annexin V is a protein that has a high affinity for PS.[9] When conjugated to a fluorophore (e.g., FITC), it can label apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic or necrotic cells with compromised membranes.[8] Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cell populations via flow cytometry.[10]

Caption: Differentiating cell populations with Annexin V/PI.

Protocol 2: Annexin V/PI Staining for Flow Cytometry

-

Principle: Differentiate between healthy, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[8][10]

-

Materials:

-

Cells treated with the indenone compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and Binding Buffer).

-

Phosphate-Buffered Saline (PBS).

-

Flow cytometer.

-

-

Step-by-Step Methodology:

-

Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and adherent cells (by gentle trypsinization). This is critical as apoptotic cells may detach. Combine them and centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

-

-

Data Analysis & Interpretation:

-

The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

-

Lower-left quadrant (Annexin V- / PI-): Live cells.

-

Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.

-

Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the indenone compound compared to the vehicle control.

-

Investigating Effects on Cell Proliferation: Cell Cycle Analysis

Many anticancer agents, particularly those affecting DNA or the mitotic apparatus, exert their effects by causing cells to arrest at specific phases of the cell cycle.[11] Some indenone derivatives have been shown to induce G2/M phase arrest.[1][3]

Scientific Rationale:

The progression of a cell through the G1, S, G2, and M phases is tightly regulated.[12] Flow cytometry can be used to analyze the cell cycle distribution of a population by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[13] The amount of PI fluorescence is directly proportional to the amount of DNA. Therefore, cells in G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n) can be distinguished.

Protocol 3: Propidium Iodide Staining for Cell Cycle Analysis

-

Principle: Quantify the DNA content of cells to determine the distribution of the cell population across the different phases of the cell cycle (G1, S, G2/M).[11][14]

-

Materials:

-

Cells treated with the indenone compound for a specified time (e.g., 24 hours).

-

Cold 70% ethanol.

-

PBS.

-

PI staining solution (containing PI and RNase A).

-

Flow cytometer.

-

-

Step-by-Step Methodology:

-

Cell Harvesting: Collect and wash cells as described in Protocol 2.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol drop-wise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells to allow PI entry.

-

Washing: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

-

Data Analysis & Interpretation:

-

The data is displayed as a histogram of DNA content (PI fluorescence).

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases.

-

Compare the cell cycle distribution of treated cells to control cells. A significant accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.[15]

-

Target-Specific Mechanistic Assays

After establishing a cytotoxic effect and a specific cellular phenotype (e.g., apoptosis, G2/M arrest), the next step is to investigate the direct molecular target. For indenones, tubulin and various kinases are common targets.[16][17]

Protocol 4: In Vitro Tubulin Polymerization Assay (Turbidimetric)

-

Principle: Microtubules are formed by the polymerization of tubulin dimers. This process can be monitored in a cell-free system by measuring the increase in light scattering (turbidity) as microtubules form.[18] Inhibitors of tubulin polymerization, like some indenone derivatives, will prevent this increase in turbidity.[16][19]

-

Materials:

-

Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), which includes purified tubulin, GTP, and general tubulin buffer.

-

Indenone compound.

-

Positive control (e.g., Colchicine, Nocodazole).

-

Negative control (e.g., Paclitaxel, a polymerization promoter).

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm.

-

-

Step-by-Step Methodology:

-

Preparation: Reconstitute tubulin and other kit components on ice as per the manufacturer's instructions.

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin buffer, GTP, and the test indenone compound at various concentrations.

-

Initiation: Add the purified tubulin to each well to initiate the reaction.

-

Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.[20]

-

-

Data Analysis & Interpretation:

-

Plot absorbance (OD 340 nm) against time for each condition.

-

The vehicle control should show a sigmoidal curve representing microtubule polymerization.

-

A potent inhibitor will suppress the rate and extent of polymerization, resulting in a flattened curve.[18]

-

Calculate the rate of polymerization (Vmax) and the final polymer mass for each concentration. Determine the IC₅₀ value for the inhibition of tubulin polymerization.

-

Section 2: Anti-inflammatory Activity Assays

Indenone derivatives have also been investigated for their anti-inflammatory properties.[2] A common mechanism for anti-inflammatory drugs is the inhibition of enzymes involved in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Protocol 5: COX-1/COX-2 and 5-LOX Inhibition Assays (Cell-Free)

-

Principle: These assays use purified enzymes (recombinant human COX-1, COX-2, or soybean/potato LOX) and their respective substrates (arachidonic acid or linoleic acid) to measure enzyme activity. The activity can be monitored by detecting the production of prostaglandins (for COX) or leukotrienes (for LOX) using methods like ELISA or by measuring oxygen consumption.[21]

-

Materials:

-

COX or LOX inhibitor screening assay kits (e.g., from Cayman Chemical). These kits typically provide the enzyme, substrate, and detection reagents.

-

Indenone compound.

-

Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX).[21]

-

Microplate reader (colorimetric or fluorescent, depending on the kit).

-

-

Step-by-Step Methodology:

-

Follow the specific instructions provided with the commercial assay kit.

-

Generally, the protocol involves incubating the purified enzyme with various concentrations of the indenone compound.

-

The reaction is initiated by adding the substrate (e.g., arachidonic acid).

-

After a set incubation period, the reaction is stopped, and the amount of product formed is quantified using the kit's detection system.

-

-

Data Analysis & Interpretation:

-

Calculate the percentage of enzyme inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value for the inhibition of each enzyme.

-

For anti-inflammatory potential, a compound that selectively inhibits COX-2 over COX-1 is often desirable to reduce gastrointestinal side effects. The selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2) can be calculated.

-

Section 3: Antimicrobial Activity Assays

The indenone scaffold is also a source of compounds with antibacterial and antifungal properties.[2] The standard initial assays are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol 6: Minimum Inhibitory Concentration (MIC) Assay

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22] The broth microdilution method is a standard, quantitative technique for determining the MIC.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[2]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

96-well microtiter plates.

-

Indenone compound.

-

Positive control antibiotic (e.g., Ciprofloxacin).

-

-

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Add 50 µL of broth to all wells of a 96-well plate. Add 50 µL of the stock indenone compound (at 2x the highest desired final concentration) to the first well. Perform a two-fold serial dilution across the plate by transferring 50 µL from one well to the next.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis & Interpretation:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[22]

-

Protocol 7: Minimum Bactericidal Concentration (MBC) Assay

-

Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[23] This assay is a follow-up to the MIC test.

-

Step-by-Step Methodology:

-

From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.

-

Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 37°C for 24 hours.

-

-

Data Analysis & Interpretation:

-

The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the agar plate.[24] A compound is considered bactericidal if the MBC is no more than four times the MIC.

-

Conclusion

The indenone scaffold holds significant promise for the development of new therapeutic agents. The in vitro assays detailed in these application notes provide a robust, tiered framework for the systematic evaluation of novel indenone compounds. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently identify promising candidates, elucidate their modes of action, and build a strong data package to support further preclinical and clinical development. The key to success lies not just in performing the assays, but in understanding the principles behind them to make informed interpretations and guide the next steps in the drug discovery pipeline.

References

- National Center for Biotechnology Information. (2022).

- American Association for Science and Technology. (2015). Synthesis, Characterization and Study of in vitro and in silico Anticancer Activity of (e)-2-Arylidene-1-Indanones. AASCIT.

- ResearchGate. (2025). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative.

- Abcam. WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.

- Haydarpasa Numune Training and Research Hospital. (2021). A Comparative Study of MTT and WST-1 Assays in Cytotoxicity Analysis. JournalAgent.

- National Center for Biotechnology Information. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC.

- ResearchGate. (2021). In–Vitro Anticancer and Antibacterial Activities of Brominated Indeno[1,2‐b]qinoline Amines Supported with Molecular Docking and MCDM.

- Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.

- MDPI. (2023).

- National Center for Biotechnology Information. Discovery of novel tubulin CBSI (R)

- National Institutes of Health. (2024).

- National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.

- PubMed. Analysis of Cell Cycle by Flow Cytometry. PubMed.

- National Center for Biotechnology Information. (2023).

- ResearchGate. Cell cycle analysis by flow-cytometry. (A) Analysis of the cell cycle....

- ResearchGate. Direct effects of compounds 1 and 3 on tubulin polymerization.....

- Oxford Academic. (2001). Indanocine, a Microtubule-Binding Indanone and a Selective Inducer of Apoptosis in Multidrug-Resistant Cancer Cells. JNCI.

- PubMed. (2020). FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold. PubMed.

- The Journal of Contemporary Dental Practice. (2013). In vitro Evaluation of the Minimum Bactericidal Concentrations of Different Root-End Filling Materials. The Journal of Contemporary Dental Practice.

- National Center for Biotechnology Information. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

- Auctores Publishing. (2024). Evaluation of cell cycle inhibitors by flow cytometry. Auctores Journals.

- MDPI. (2023). Basic Methods of Cell Cycle Analysis. MDPI.

- Microbe Investigations. (2024). Antimicrobial Tests for Drug Developers: ZOI, MIC, and MBC.

- Sartorius. Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius.

- Research Journal of Pharmacy and Technology. (2018). In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. Research Journal of Pharmacy and Technology.

- National Institutes of Health. Analysis of cell cycle by flow cytometry. PubMed.

- ResearchGate. (2025). Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jag.journalagent.com [jag.journalagent.com]

- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. article.aascit.org [article.aascit.org]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Basic Methods of Cell Cycle Analysis | MDPI [mdpi.com]

- 13. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FCX-146, a potent allosteric inhibitor of Akt kinase in cancer cells: Lead optimization of the second-generation arylidene indanone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. thejcdp.com [thejcdp.com]

- 24. microbe-investigations.com [microbe-investigations.com]

Application Notes and Protocols for 5,6-Dimethoxy-2-methyl-2,3-dihydro-1H-inden-1-one as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indanone Core in Medicinal Chemistry